N-(2,5-dimethoxyphenyl)-2-({9-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamide
Description
Properties
IUPAC Name |
N-(2,5-dimethoxyphenyl)-2-(9-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O4S/c1-11-5-4-8-22-16(11)20-17(21-18(22)24)27-10-15(23)19-13-9-12(25-2)6-7-14(13)26-3/h4-9H,10H2,1-3H3,(H,19,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKFAANVXMDWJRM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CN2C1=NC(=NC2=O)SCC(=O)NC3=C(C=CC(=C3)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2,5-dimethoxyphenyl)-2-({9-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamide is a compound of interest due to its potential biological activities. This article reviews the existing literature on its synthesis, mechanisms of action, and biological effects, particularly in relation to its anticancer properties.
Chemical Structure
The compound features a complex structure that includes a pyrido-triazine core and a dimethoxyphenyl moiety. Its IUPAC name indicates the presence of both sulfur and acetamide functional groups, which may contribute to its biological activity.
Anticancer Properties
Recent studies have highlighted the potential of this compound as an anticancer agent. It has been shown to inhibit cell proliferation in various cancer cell lines. The mechanism appears to involve apoptosis induction and cell cycle arrest.
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Cell Lines Tested :
- HeLa Cells : Significant reduction in viability was observed at concentrations above 10 µM.
- MCF-7 Cells : Induced apoptosis through the activation of caspase pathways.
- A549 Cells : Showed inhibition of migration and invasion.
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Mechanism of Action :
- The compound activates the intrinsic apoptotic pathway by upregulating pro-apoptotic proteins such as Bax while downregulating anti-apoptotic proteins like Bcl-2.
- It also appears to affect signaling pathways involved in cell survival, including the PI3K/Akt pathway.
Antioxidant Activity
In addition to its anticancer effects, this compound has demonstrated antioxidant properties. This activity is crucial for mitigating oxidative stress in cells.
Case Studies
Several case studies have explored the biological effects of this compound:
- Study 1 : A study conducted on breast cancer cells demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability and increased apoptosis markers (Fayad et al., 2019) .
- Study 2 : Research involving lung cancer models indicated that the compound inhibited tumor growth in vivo, suggesting its potential for therapeutic use (Hozien et al., 2020) .
Data Tables
| Activity | Cell Line | Concentration (µM) | Effect Observed |
|---|---|---|---|
| Anticancer | HeLa | >10 | Reduced viability |
| Apoptosis Induction | MCF-7 | 5–20 | Increased caspase activation |
| Migration Inhibition | A549 | 10 | Decreased migration and invasion |
| Antioxidant Activity | Various | 50 | Reduced oxidative stress markers |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares structural motifs with agrochemicals documented in pesticide literature, particularly acetamide derivatives and nitrogen-rich heterocycles. Below is a comparative analysis based on substituents, molecular features, and known applications:
Table 1: Structural and Functional Comparison
Key Observations:
Substituent Effects: The 2,5-dimethoxyphenyl group in the target compound contrasts with the 2,6-dimethylphenyl group in oxadixyl. The sulfanyl acetamide linker differs from the sulfonamide group in flumetsulam, which may impact hydrogen-bonding interactions with biological targets.
Heterocyclic Core Diversity: The pyrido-triazin core in the target compound is distinct from the oxazolidinone (oxadixyl) and triazolo-pyrimidine (flumetsulam) systems. These cores are associated with diverse modes of action, such as inhibition of acetolactate synthase (flumetsulam) or fungal cell wall synthesis (oxadixyl) .
Potential Applications: While the target compound’s use remains unconfirmed, structural parallels to known pesticides suggest possible herbicidal or fungicidal activity. However, the pyrido-triazin scaffold may also indicate unexplored pharmacological applications, such as kinase inhibition.
Q & A
Q. What functional groups dictate this compound’s reactivity in derivatization?
- Methodological Answer : The sulfanyl (-S-) group enables nucleophilic substitutions, the acetamide moiety participates in hydrogen bonding, and the dimethoxyphenyl ring influences π-π stacking. Controlled acylation or alkylation reactions can modify these groups for targeted applications .
Q. How does pH affect the stability of this compound in aqueous solutions?
- Methodological Answer : Stability tests under varying pH (3–10) using UV-Vis spectroscopy or HPLC reveal degradation patterns. Neutral to slightly acidic conditions (pH 5–7) typically preserve integrity, while extremes lead to hydrolysis of the acetamide or sulfanyl linkages .
Q. What computational tools assist in predicting this compound’s physicochemical properties?
- Methodological Answer : Density Functional Theory (DFT) calculates electronic properties, while molecular docking (AutoDock, Schrödinger) predicts binding affinities to biological targets. Software like Gaussian or Spartan models solubility and logP values .
Advanced Research Questions
Q. How can Design of Experiments (DoE) optimize synthetic yield and minimize by-products?
- Methodological Answer : Apply factorial designs to test variables (e.g., solvent ratios, catalyst loading). Response Surface Methodology (RSM) identifies optimal conditions. For example, a Central Composite Design (CCD) might maximize yield by balancing temperature (70–90°C) and reaction time .
Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?
- Methodological Answer : Cross-validate NMR/IR data with X-ray crystallography (SHELXL refinement). For ambiguous NOESY signals, isotopic labeling (e.g., ¹³C) or 2D-COSY clarifies spatial arrangements. Computational NMR prediction tools (e.g., ACD/Labs) supplement experimental data .
Q. How does the sulfanyl group mediate interactions with ATP-binding cassette (ABC) transporters?
- Methodological Answer : Fluorescence quenching assays and surface plasmon resonance (SPR) measure binding kinetics. Molecular dynamics simulations (e.g., GROMACS) model sulfanyl-mediated hydrogen bonding with ABCG2’s transmembrane domains .
Q. What comparative studies highlight this compound’s unique bioactivity versus analogs?
- Methodological Answer : Structure-Activity Relationship (SAR) studies compare substituent effects (e.g., methyl vs. ethyl groups on the pyridotriazine ring). In vitro cytotoxicity assays (MTT) and enzyme inhibition profiles (IC₅₀) quantify selectivity differences .
Q. How can in silico ADMET profiling guide preclinical development?
- Methodological Answer : Use SwissADME or ADMETLab to predict absorption (Caco-2 permeability), metabolism (CYP450 interactions), and toxicity (AMES test alerts). Molecular weight (<500 Da) and topological polar surface area (TPSA) optimize bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
